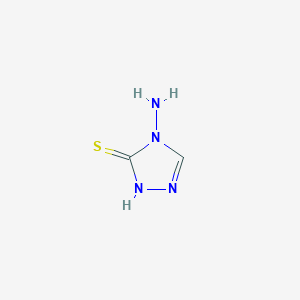

4-amino-4H-1,2,4-triazole-3-thiol

描述

4-Amino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with an amino group at position 4 and a thiol group at position 2. It serves as a versatile scaffold in medicinal and synthetic chemistry due to its reactive functional groups.

Synthesis:

The compound is synthesized via multiple routes:

- Hydrazine-mediated cyclization: Thiocarbohydrazide reacts with carbon disulfide in the presence of potassium hydroxide, followed by dehydrative cyclization with hydrazine hydrate to yield the target compound .

- Formic acid reflux: Thiocarbohydrazide reacts with aqueous formic acid under reflux, followed by recrystallization from ethanol to achieve high purity .

Structural Characterization:

1H NMR spectra reveal three exchangeable singlets at δ 8.26 (NH2), 8.29 (NH2), and 13.51 (SH), confirming the structure .

Applications:

It is a key intermediate for synthesizing heterocyclic derivatives, including Schiff bases, fused triazoles, and thiadiazoles, with demonstrated antimicrobial, antioxidant, and enzyme-inhibitory activities .

属性

IUPAC Name |

4-amino-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBXBCKFUPBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370684 | |

| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4343-75-3 | |

| Record name | 4343-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Thiosemicarbazide with Formic Acid or Formamide

This is the most widely reported and classical method for synthesizing 4-amino-4H-1,2,4-triazole-3-thiol.

- Reaction Overview : Thiosemicarbazide is heated with formic acid or formamide, leading to cyclization and formation of the triazole ring.

- Conditions : The reaction is typically performed under reflux for several hours.

- Yield : Yields are generally high, ranging from 70% to 85%, depending on reaction optimization and purification steps.

- Advantages : Straightforward, cost-effective, and amenable to scale-up for industrial applications.

- Notes : Purity is enhanced by recrystallization from ethanol or DMF.

Cyclization with Carbon Disulfide in the Presence of Base

- Reaction Overview : Thiosemicarbazide is reacted with carbon disulfide in the presence of a base (commonly sodium hydroxide), followed by acidification to yield the target compound.

- Conditions : The reaction typically requires moderate heating and careful pH control during acidification.

- Yield : Reported yields are moderate to high.

- Advantages : Useful for preparing derivatives and allows for functional group modifications.

- Notes : Byproducts such as thioureas or disulfides can form and are removed by column chromatography or recrystallization.

Hydrazinolysis of Oxadiazole Precursors (for Substituted Derivatives)

- Reaction Overview : For substituted triazole-thiols, a 1,3,4-oxadiazole-2-thiol precursor is treated with hydrazine hydrate in ethanol under reflux.

- Conditions : Reflux for 12 hours, followed by acidification and recrystallization.

- Yield : Yields up to 78% have been reported for substituted derivatives.

- Notes : This method is more suited for synthesizing triazole-thiol derivatives with aromatic or heteroaromatic substituents.

Comparative Data Table: Key Preparation Methods

| Method | Starting Material(s) | Key Reagents | Conditions | Typical Yield | Purification | Notes |

|---|---|---|---|---|---|---|

| Cyclization with Formic Acid/Formamide | Thiosemicarbazide | Formic acid or formamide | Reflux, 3–6 h | 70–85% | Recrystallization (EtOH) | Standard method, scalable |

| Cyclization with Carbon Disulfide/Base | Thiosemicarbazide | Carbon disulfide, NaOH | Heat, acidification | 60–80% | Chromatography/recryst. | Good for functionalization |

| Hydrazinolysis of Oxadiazole Precursors | 1,3,4-oxadiazole-2-thiol | Hydrazine hydrate, ethanol | Reflux, 12 h | Up to 78% | Recrystallization (EtOH) | For substituted triazole-thiols |

Research Findings and Optimization Strategies

- Solvent Effects : Polar solvents such as methanol or ethanol are preferred for S-alkylation steps, leading to higher yields and cleaner reactions. Solvent-free conditions have also been explored for green chemistry applications.

- Temperature Control : Lower temperatures (50–60°C) favor higher yields in alkylation; higher temperatures can reduce yield due to side reactions.

- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor progress and detect byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol, DMF) are standard for isolating pure product.

- Byproduct Management : Oxidation to disulfides is a concern; reactions and storage should be performed under inert atmosphere (N₂ or Ar) and at low temperatures (4°C).

Example Experimental Procedure

Synthesis via Formic Acid Cyclization

- Dissolve thiosemicarbazide (1 eq) in formic acid (excess) in a round-bottom flask.

- Heat the mixture under reflux for 4–6 hours.

- Cool to room temperature, pour into ice water, and neutralize with sodium bicarbonate.

- Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Analytical and Characterization Techniques

- Elemental Analysis : Confirms composition.

- FTIR Spectroscopy : Identifies characteristic thiol (-SH) and amino (-NH₂) stretches.

- NMR (¹H, ¹³C) : Structural confirmation, especially for derivatives.

- UV-Vis Spectroscopy : Used for metal complex studies.

- X-ray Crystallography : For definitive structural elucidation of pure compounds or complexes.

Industrial and Advanced Methods

- Scale-Up : Industrial synthesis uses continuous flow reactors and automation for efficiency, safety, and cost-effectiveness.

- Green Chemistry : Solvent-free and microwave-assisted syntheses are under investigation to minimize environmental impact.

- Functionalization : S-alkylation and Mannich reactions are performed under controlled conditions to introduce further diversity into the triazole-thiol scaffold.

Summary Table: Key Parameters for Laboratory Synthesis

| Parameter | Optimal Value/Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, methanol, DMF | Higher yield, cleaner product |

| Temperature | 50–80°C | Lower temp = higher yield |

| Reaction Time | 4–12 hours | Sufficient conversion |

| Atmosphere | Inert (N₂/Ar) | Prevents oxidation |

| Purification | Recrystallization/column | Removes byproducts |

| Storage | 4°C, amber vials, inert gas | Maintains thiol integrity |

化学反应分析

Types of Reactions

4-amino-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenated compounds or alkylating agents are used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Explored for its antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.

作用机制

The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit metallo-β-lactamases, which are enzymes involved in antibiotic resistance . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .

相似化合物的比较

Antimicrobial Activity

- 4-Amino-4H-1,2,4-triazole-3-thiol derivatives exhibit broad-spectrum activity. For example, indole derivatives show MICs of 2 µg/mL against S. aureus and 8 µg/mL against E. coli, surpassing amoxicillin . Fused triazolo-quinoxaline derivatives (MIC: 1.95–31.25 µg/mL) match Norfloxacin in efficacy .

- 4,5-Diphenyl-1,2,4-triazole-3-thiol shows anticoccidial activity but lacks direct antimicrobial data .

Enzyme Inhibition

Antioxidant Activity

- Schiff base derivatives of this compound (e.g., compound 5b) demonstrate potent DPPH radical scavenging (IC50: 5.84 µg/mL), outperforming ascorbic acid .

Key Findings and Implications

Versatility: The amino and thiol groups enable diverse functionalization, making this compound a superior scaffold compared to non-amino analogues (e.g., 4,5-diphenyl derivatives) .

Enhanced Bioactivity : Schiff base and fused heterocycle derivatives exhibit enhanced antimicrobial and antioxidant activities compared to the parent compound .

Therapeutic Potential: Derivatives like 4-arylidenamino variants show promise against drug-resistant tuberculosis, addressing unmet medical needs .

Contradictions/Nuances :

- While some derivatives (e.g., indole-based) show potent antibacterial activity, others (e.g., anticoccidial triazoles) lack comparative data against human pathogens .

- Antioxidant efficacy varies significantly with substituents, highlighting the need for structure-activity relationship (SAR) studies .

生物活性

4-Amino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound is characterized by its triazole ring, which is known for stability and versatility in chemical reactions. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. For instance, derivatives of this compound have shown potent inhibitory effects against pathogenic strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL against S. aureus .

- Anticancer Properties : Research indicates that this compound can influence cancer cell lines, showing micromolar activity against various types including A549 and HeLa cells. Its mechanism involves apoptosis induction in resistant cancer cell lines .

- Antioxidant Effects : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and associated diseases .

Target Interactions

The biological effects of this compound are largely attributed to its interactions at the molecular level:

- Enzyme Inhibition : One of the primary mechanisms involves the inhibition of key enzymes such as acetylcholinesterase. The compound binds to the active site of this enzyme, preventing the breakdown of acetylcholine and thus enhancing cholinergic signaling .

- Metal Ion Interaction : The thiol group in this compound allows it to interact with metal ions like copper, which can modulate various biochemical pathways .

Biochemical Pathways

The compound influences multiple biochemical pathways due to its diverse biological activities. It has been shown to affect gene expression and cellular metabolism through modulation of signaling pathways .

Antimicrobial Studies

A study conducted in China synthesized novel indole derivatives of this compound and evaluated their antibacterial activity against four pathogenic strains. The results indicated that these derivatives exhibited potent inhibitory effects with MIC values significantly lower than standard antibiotics like amoxicillin .

| Compound Derivative | Pathogen | MIC (µg/mL) |

|---|---|---|

| Indole Derivative 1 | E. coli | 8 |

| Indole Derivative 2 | S. aureus | 2 |

Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against several cancer cell lines. Results indicated effective apoptosis induction in resistant cancer types through the activation of specific apoptotic pathways .

常见问题

Q. What are the standard synthetic routes for preparing 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via hydrazinolysis, nucleophilic addition, and cyclization reactions. For example, 5-R-substituted derivatives are prepared by reacting acylated intermediates with phenylisothiocyanate, followed by alkaline cyclization under reflux . Solvent-free conditions or alcoholic media (methanol/propan-2-ol) are preferred for alkylation steps to achieve higher yields (~70–85%) . Key intermediates are validated using elemental analysis and chromatography (HPLC-DAD/MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Microelemental analysis, FTIR, and UV-Vis spectroscopy are standard for confirming ligand-metal coordination. FTIR identifies shifts in thiol (-SH) and amino (-NH2) groups upon complexation with metals like Ni(II) or Cu(II). UV-Vis spectra (e.g., d-d transitions in Cu(II) complexes at 600–700 nm) provide insights into geometry . For advanced structural elucidation, single-crystal X-ray diffraction and ¹H/¹³C NMR are employed, particularly for chiral atropisomers .

Q. How can researchers optimize reaction conditions for S-alkylation or Mannich base formation?

Optimal alkylation requires polar solvents (methanol, ethanol) and equimolar ratios of alkyl halides to the triazole-thiol precursor. For Mannich bases, formaldehyde and secondary amines are reacted at 60–80°C for 4–6 hours, with yields improved by using sodium bicarbonate to neutralize excess acid . Reaction progress is monitored via TLC, and recrystallization (DMF/ethanol) ensures purity .

Q. What are the key stability considerations for handling this compound?

The compound is sensitive to oxidation; disulfide formation can occur in the presence of air or oxidizing agents (e.g., H₂O₂). Storage under inert gas (N₂/Ar) at 4°C in amber vials is recommended. Thiol stability in coordination complexes is enhanced by chelation with transition metals, as shown in Ni(II) and Zn(II) complexes .

Q. How are hydrazinolysis and cyclization steps monitored for byproduct formation?

Byproducts like thioureas or disulfides are detected via HPLC-MS or IR spectroscopy (absence of -C=S stretches at 1200–1250 cm⁻¹). Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity of triazole-thiol derivatives?

Molecular docking against targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LN1) evaluates binding affinities. Docking scores (e.g., -8.5 to -10.2 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays. ADMET predictions assess pharmacokinetic properties .

Q. How do coordination geometries of metal-triazole-thiol complexes influence catalytic or antimicrobial properties?

Octahedral Ni(II) complexes show higher catalytic activity in oxidation reactions compared to tetrahedral Zn(II) complexes. Square-planar Cu(II) complexes exhibit strong antimicrobial effects (MIC: 8–16 µg/mL against S. aureus) due to enhanced membrane disruption . Ligand field parameters (10Dq) calculated from UV-Vis data guide structure-activity relationships .

Q. What methodologies resolve contradictions in reported synthetic yields for alkylated derivatives?

Discrepancies arise from solvent polarity and temperature. For example, alkylation in methanol at 50°C yields 85% product, while propan-2-ol at 70°C reduces yields to 65% due to steric effects . Statistical tools (e.g., ANOVA) and design-of-experiments (DoE) models optimize parameters .

Q. How are sulfhydryl-containing triazoles functionalized for electrochemical sensing applications?

Electropolymerization on glassy carbon electrodes creates silsesquioxane-modified films. Cyclic voltammetry (CV) in PBS (pH 7.4) shows redox peaks at -0.2 V (oxidation) and -0.5 V (reduction), enabling detection of glutathione (LOD: 0.1 µM) via thiol-disulfide exchange .

Q. What strategies differentiate isomeric byproducts in triazole-thiol synthesis?

Chiral HPLC (Chiralpak IC column) or NOESY NMR identifies atropisomers. For example, 2,2'-bipyridine derivatives exhibit enantiomeric excess (>90%) when crystallized from chloroform/ethanol . X-ray crystallography confirms absolute configurations (Flack parameter < 0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。